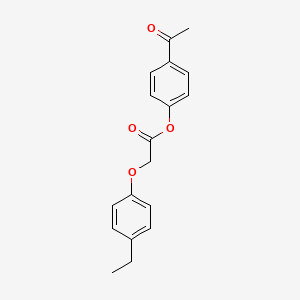
4-Acetylphenyl 2-(4-ethylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Acetylphenyl 2-(4-ethylphenoxy)acetate” is a chemical compound with the molecular formula C12H14O4 . It is a derivative of phenoxy acetamide .
Synthesis Analysis
While specific synthesis methods for “4-Acetylphenyl 2-(4-ethylphenoxy)acetate” were not found, similar compounds have been synthesized through various chemical techniques . For instance, new 1-(4-acetylphenyl)-3-alkylimidazolium salts were synthesized by reacting 4-(1-H-imidazol-1-yl)acetophenone with a variety of benzyl halides .Molecular Structure Analysis
The molecular structure of “4-Acetylphenyl 2-(4-ethylphenoxy)acetate” consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The compound has a molecular weight of 222.237 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Acetylphenyl 2-(4-ethylphenoxy)acetate” include a density of 1.1±0.1 g/cm3, a boiling point of 343.1±17.0 °C at 760 mmHg, and a flash point of 151.2±21.0 °C . The compound has a molar refractivity of 58.6±0.3 cm3, and it accepts 4 hydrogen bonds .Scientific Research Applications
Environmental Degradation and Fate
Research on alkylphenol ethoxylates, compounds related to 4-Acetylphenyl 2-(4-ethylphenoxy)acetate, has highlighted their environmental fate and degradation processes. Alkylphenol ethoxylates are known to degrade into more lipophilic products with estrogenic potential, such as nonylphenol and octylphenol, which can be released into the environment through wastewater treatment sludge used for soil amendment. Studies have shown that microbial degradation can significantly reduce the environmental impact of these compounds, but further research is needed to assess their toxic potential when used as soil amendments (Hawrelak, Bennett, & Metcalfe, 1999).
Chemical Behavior in Confined Environments
Research into the behavior of phenol derivatives in reverse micelles has revealed that the ionization of phenols, such as 2-acetylphenol and 4-acetylphenol, can be inhibited in confined nanometer-scale environments. This challenges the classical definition of pH in these confined spaces and indicates that nonionized phenols are more stable in such media. These findings suggest potential applications in designing controlled release systems or in understanding the behavior of similar compounds in nanostructured materials (Silva et al., 2012).
Application in Corrosion Inhibition
A study on the corrosion inhibition behavior of chalcone derivatives for mild steel in hydrochloric acid solution indicates that compounds with acetylphenol and phenoxy acetate functionalities can serve as effective corrosion inhibitors. The research utilized electrochemical methods and computational studies to understand the inhibition mechanism, suggesting potential industrial applications of such compounds in protecting metal surfaces against corrosion (Lgaz et al., 2017).
Antioxidant Properties
Another field of application for phenolic compounds is in their antioxidant properties. For example, walnut kernels contain phenolic compounds that exhibit significant antioxidant activities, suggesting the potential use of similar compounds in food preservation, pharmaceuticals, or as dietary supplements to combat oxidative stress (Zhang et al., 2009).
Future Directions
properties
IUPAC Name |
(4-acetylphenyl) 2-(4-ethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-14-4-8-16(9-5-14)21-12-18(20)22-17-10-6-15(7-11-17)13(2)19/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDWCMOQZNOELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylphenyl 2-(4-ethylphenoxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(4-methoxybenzoyl)amino]benzoyl}-N-(2-methoxyethyl)prolinamide](/img/structure/B2451955.png)
![1-(3-(methylthio)phenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451956.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2451957.png)
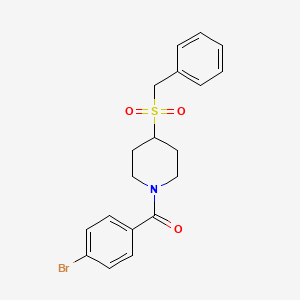
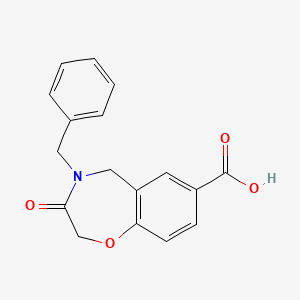
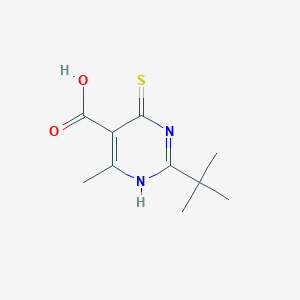
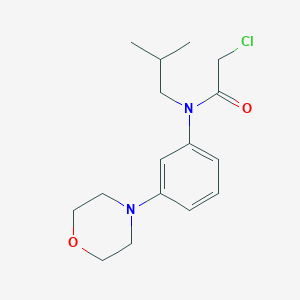
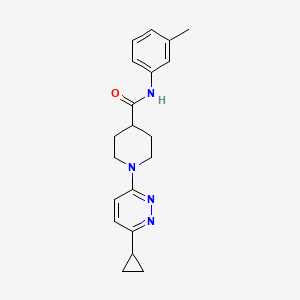
![N-(2-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451968.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2451969.png)
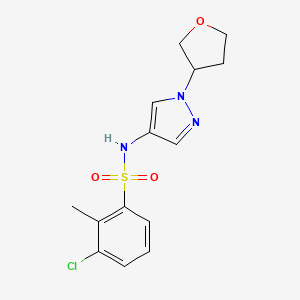
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2451974.png)

![[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2451976.png)